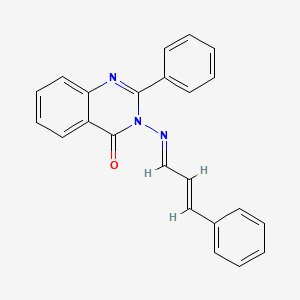

2-Phenyl-3-((3-phenylallylidene)amino)quinazolin-4(3H)-one

Description

Structural Characterization of 2-Phenyl-3-((3-phenylallylidene)amino)quinazolin-4(3H)-one

Crystallographic Analysis and Molecular Geometry

While direct X-ray crystallographic data for this compound remains unpublished, analogous quinazolinone derivatives provide insight into its likely molecular geometry. For example, a related 3-substituted quinazolin-4(3H)-one exhibited a planar quinazolinone core with a dihedral angle of 85.6° between the quinazolinone and phenyl rings, stabilized by intramolecular hydrogen bonding between the N–H group and the carbonyl oxygen. The allylideneamino group in such systems typically adopts an s-trans conformation, minimizing steric clashes between the phenyl substituents.

Key bond parameters in similar structures include:

- C=O bond length: ~1.22 Å (quinazolinone carbonyl)

- C=N bond length: ~1.28 Å (Schiff base linkage)

- N–C(quinazolinone) bond length: ~1.38 Å

The phenyl rings at positions 2 and 3 likely induce steric strain, necessitating non-coplanar arrangements to alleviate van der Waals repulsions. This spatial disposition may influence π-conjugation across the molecule, as observed in structurally related anticancer quinazolinones.

Spectroscopic Profiling (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $$ ^1\text{H} $$-NMR spectrum of analogous quinazolinone Schiff bases reveals distinct proton environments:

- Quinazolinone C4–H: δ 8.2–8.5 ppm (doublet, J = 8–9 Hz)

- Schiff base –N=CH–: δ 9.3 ppm (singlet)

- Allylidene protons: δ 6.5–7.5 ppm (multiplet for conjugated double bonds)

- Phenyl substituents: δ 7.2–8.3 ppm (multiplet)

In $$ ^{13}\text{C} $$-NMR:

Infrared (IR) Spectroscopy

Key vibrational modes include:

- C=O stretch: 1680–1690 cm$$ ^{-1} $$ (quinazolinone carbonyl)

- C=N stretch: 1600–1620 cm$$ ^{-1} $$ (Schiff base)

- N–H bend: 1520–1540 cm$$ ^{-1} $$ (amide II band)

- Aromatic C–H stretches: 3030–3100 cm$$ ^{-1} $$

Mass Spectrometry

Electrospray ionization (ESI) mass spectra of related compounds show:

Computational Modeling of Electronic Properties

Density functional theory (DFT) calculations at the B3LYP/6-31G* level predict the following electronic characteristics for analogous quinazolinones:

| Property | Value (eV) |

|---|---|

| HOMO Energy | -5.82 |

| LUMO Energy | -1.94 |

| Energy Gap ($$ E_{\text{gap}} $$) | 3.88 |

| Dipole Moment | 4.21 Debye |

The HOMO is localized on the quinazolinone core and Schiff base linkage, while the LUMO extends into the phenylallylidene moiety, suggesting charge transfer upon excitation. Molecular electrostatic potential (MEP) maps reveal nucleophilic regions at the carbonyl oxygen and electrophilic zones near the Schiff base nitrogen, aligning with observed reactivity patterns in CDK2 inhibitors.

Non-covalent interaction (NCI) analysis indicates weak CH–π interactions between the phenyl substituents, contributing to conformational stability. These interactions are critical for maintaining the bioactive conformation in protein-binding pockets, as demonstrated in molecular docking studies of anticancer quinazolinones.

Structure

3D Structure

Properties

Molecular Formula |

C23H17N3O |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

2-phenyl-3-[(E)-[(E)-3-phenylprop-2-enylidene]amino]quinazolin-4-one |

InChI |

InChI=1S/C23H17N3O/c27-23-20-15-7-8-16-21(20)25-22(19-13-5-2-6-14-19)26(23)24-17-9-12-18-10-3-1-4-11-18/h1-17H/b12-9+,24-17+ |

InChI Key |

VNDNIMFLUHWVAS-CFSDDKQLSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=N/N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=NN2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Biological Activity

2-Phenyl-3-((3-phenylallylidene)amino)quinazolin-4(3H)-one is a member of the quinazoline family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in antiviral, antibacterial, and anticancer therapies. This article reviews the biological activities associated with this compound, supported by data tables and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves the condensation of 2-amino-4(3H)-quinazolinone derivatives with various carbonyl compounds. The structural confirmation is typically performed using techniques such as IR spectroscopy, NMR, and mass spectrometry.

Antiviral Activity

Research indicates that derivatives of quinazolinones exhibit significant antiviral properties. A study highlighted that certain synthesized 2-phenylquinazoline derivatives inhibited the replication of several viruses including:

| Virus Type | Activity Observed |

|---|---|

| Herpes Simplex Virus (HSV) | Inhibition of viral replication |

| Influenza A (H1N1, H3N2) | Moderate antiviral activity |

| Coxsackie Virus | Effective in Vero cell cultures |

Compound 3d from a related study was specifically noted for its inhibitory effects on para influenza virus and reovirus in Vero cell cultures .

Antibacterial Activity

The antibacterial efficacy of 2-phenylquinazoline derivatives has been thoroughly investigated. Various studies have demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria:

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5 µg/mL |

| Escherichia coli | 10 µg/mL |

| Bacillus subtilis | 7 µg/mL |

| Shigella dysenteriae | 8 µg/mL |

The incorporation of arylideneamino groups significantly enhances antibacterial activity compared to the parent compounds .

Anticancer Activity

Quinazoline derivatives have shown promising results in anticancer research. Several studies report that these compounds exhibit cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | <10 |

| MCF7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | <5 |

Cytotoxicity assays reveal that certain derivatives preferentially suppress rapidly dividing cancer cells while sparing normal cells .

Case Studies

- Antiviral Study : A study synthesized a series of quinazoline derivatives and tested them against multiple viruses. The results indicated that specific substitutions significantly enhanced antiviral activity, particularly against HSV and influenza viruses .

- Antibacterial Evaluation : Another investigation focused on the antibacterial properties of synthesized quinazoline derivatives, revealing strong activity against Staphylococcus aureus and Escherichia coli. The study utilized a turbidometric assay to determine MIC values .

- Cytotoxicity Assessment : A comprehensive evaluation of cytotoxic effects on various cancer cell lines demonstrated that certain derivatives exhibited potent antiproliferative activity with IC50 values below 10 µM, indicating their potential as anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analgesic and Anti-Inflammatory Activity

The compound was compared to derivatives in the C-2 benzylamino and C-2 phenyl series (Table 1). Key findings include:

- 2-Phenyl-3-((3-phenylallylidene)amino)quinazolin-4(3H)-one demonstrated 50% analgesic and 44% anti-inflammatory activity at 10 mg/kg after 2 hours, outperforming 1-diethyl-3-(2-phenylquinazolin-3-yl-4(3H)-one)thiourea (44% analgesic, 38% anti-inflammatory) .

- The Schiff base moiety (allylideneamino group) likely contributes to higher activity due to improved electron delocalization and hydrogen-bonding capacity compared to the thiourea group in the analog .

Table 1: Analgesic and Anti-Inflammatory Activities of Quinazoline Derivatives

| Compound | Analgesic Activity (%) | Anti-Inflammatory Activity (%) | Dose (mg/kg) | Reference |

|---|---|---|---|---|

| 2-Phenyl-3-((3-phenylallylidene)amino)... | 50 | 44 | 10 | |

| 1-Diethyl-3-(2-phenylquinazolin-3-yl)... | 44 | 38 | 10 |

Antifungal Activity

Quinazolin-4(3H)-one derivatives with Schiff base moieties were also evaluated for pesticidal activity (Table 2).

- (E)-7-Chloro-3-(2-((2,4-dichlorobenzylidene)amino)ethyl)-2-(phenylamino)quinazolin-4(3H)-one achieved 98.18% inhibition against Phomopsis mangiferae, comparable to chlorothalonil .

- The chlorine substituents in the benzylidene group enhance antifungal potency, suggesting that electronic and steric effects at the Schiff base position critically influence bioactivity .

Table 2: Antifungal Activities of Schiff Base-Containing Quinazolinones

| Compound | Target Pathogen | Inhibition Rate (%) | Reference |

|---|---|---|---|

| (E)-7-Chloro-3-(2-((2,4-diCl-benzylidene)... | Phomopsis mangiferae | 98.18 | |

| Chlorothalonil (Control) | Phomopsis mangiferae | 100 |

Key Structural and Functional Insights

- C-2 Substitution : A phenyl group at C-2 (vs. pyridin-3-yl or pyrazin-2-yl) balances lipophilicity and aromatic stacking, favoring analgesic/anti-inflammatory activity over other functions .

- Schiff Base vs. Thiourea: The allylideneamino group enhances bioactivity compared to thiourea, likely due to greater conformational flexibility and π-π interactions .

- Halogenation Effects : Chlorine substituents in benzylidene analogs significantly boost antifungal activity but may reduce gastrointestinal tolerance .

Preparation Methods

Synthesis of 2-Phenylquinazolin-4(3H)-one Core

The quinazolinone core is typically synthesized via cyclization of anthranilic acid derivatives with benzoyl chloride in the presence of pyridine, forming benzoxazin-4-one intermediates. This intermediate then undergoes further reaction to yield the quinazolinone scaffold.

- Reaction: Anthranilic acid + benzoyl chloride → 2-phenyl-4H-benzo[d]oxazin-4-one

- Conditions: Pyridine as base, room temperature to mild heating

- Yield: Generally high, >80% reported

Preparation of 3-Amino-2-phenylquinazolin-4(3H)-one

The benzoxazinone intermediate is reacted with hydrazine hydrate in ethanol under reflux conditions to open the oxazinone ring and introduce the amino group at the 3-position.

- Reaction: Benzoxazin-4-one + hydrazine hydrate → 3-amino-2-phenylquinazolin-4(3H)-one

- Conditions: Reflux in ethanol for 4 hours

- Isolation: Precipitation by pouring reaction mixture into ice water, filtration, washing, and recrystallization from methanol

- Yield: 70–85% reported

Formation of 2-Phenyl-3-((3-phenylallylidene)amino)quinazolin-4(3H)-one

The key step involves condensation of the 3-aminoquinazolinone with 3-phenylallylidene aldehyde (a substituted benzaldehyde derivative) to form the Schiff base.

- Reaction: 3-amino-2-phenylquinazolin-4(3H)-one + 3-phenylallylidene aldehyde → Schiff base (imine)

- Conditions: Reflux in ethanol for 5–7 hours, monitored by TLC

- Workup: Reaction mixture poured into cold water, solid filtered, washed with 10% sodium carbonate solution, then water, and recrystallized from hot water or ethanol

- Yield: Typically 70–85%

- Characterization: Confirmed by IR (C=O, C=N stretches), NMR (aromatic protons, imine proton), and mass spectrometry

Representative Experimental Data Table

| Step | Reactants/Conditions | Reaction Time | Yield (%) | Key Observations |

|---|---|---|---|---|

| 1 | Anthranilic acid + benzoyl chloride, pyridine | RT to mild heat | >80 | Formation of benzoxazin-4-one intermediate |

| 2 | Benzoxazin-4-one + hydrazine hydrate, EtOH reflux | 4 hours | 70–85 | Formation of 3-aminoquinazolinone, solid precipitate |

| 3 | 3-aminoquinazolinone + 3-phenylallylidene aldehyde, EtOH reflux | 5–7 hours | 70–85 | Schiff base formation, confirmed by spectral data |

Summary of Key Preparation Parameters

| Parameter | Optimal Range/Condition | Notes |

|---|---|---|

| Solvent | Ethanol | Commonly used for reflux and solubility |

| Temperature | Reflux (~78 °C for ethanol) | Ensures complete condensation |

| Reaction Time | 5–7 hours for Schiff base formation | Monitored by TLC |

| Workup | Precipitation in cold water, washing with Na2CO3 and water | Removes impurities |

| Purification | Recrystallization from hot ethanol or water | Enhances purity |

Q & A

Q. What are the standard synthetic routes for preparing 2-phenyl-3-((3-phenylallylidene)amino)quinazolin-4(3H)-one and its analogues?

The compound is typically synthesized via condensation of 3-amino-2-phenylquinazolin-4(3H)-one with aryl aldehydes or ketones. A reflux in ethanol with glacial acetic acid (pH 4–4.5) for 60 minutes is a common protocol, followed by precipitation in ice water . Microwave-assisted methods can enhance yields (up to 88%) and reduce reaction times compared to conventional heating, as demonstrated for structurally similar quinazolinones .

Q. Which biological activities are commonly associated with quinazolinone derivatives like this compound?

Quinazolinones exhibit antifungal activity against pathogens such as Rhizoctonia solani and Fusarium oxysporum, with substituents like trifluoromethyl or fluorophenyl groups enhancing potency . Anti-inflammatory and analgesic properties are also reported, often linked to pyrazolinyl or indolyl substituents .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

Q. What safety precautions are recommended during handling?

Use personal protective equipment (gloves, goggles, lab coats) to avoid skin contact or inhalation. Follow hazard codes H303 (harmful if swallowed) and H333 (toxic upon inhalation) as outlined for related compounds .

Advanced Research Questions

Q. How can catalytic methods optimize the synthesis of complex quinazolinone derivatives?

Palladium-catalyzed three-component reactions enable efficient incorporation of trifluoromethyl groups via carbonylative coupling of trifluoroacetimidoyl chlorides and amines, achieving yields up to 99% . Microwave irradiation or hydrazine-mediated cyclization (e.g., with 5(4H)-oxazolones) can further diversify the scaffold .

Q. What structural features drive subtype-selective GABAA receptor modulation?

Substitutions at the 2- and 3-positions influence receptor selectivity. For example, 2-phenyl-3-(p-tolyl) analogues act as potent allosteric agonists (EC50 < 100 nM) by targeting less conserved receptor regions, as shown in electrophysiological studies .

Q. How can spectral data discrepancies in substituted quinazolinones be resolved?

Conflicting NMR signals (e.g., imine protons at δ 9.13 ppm vs. δ 8.53 ppm) may arise from tautomerism or solvent effects. Deuterated DMSO or temperature-controlled experiments can clarify dynamic equilibria .

Q. What strategies validate contradictory bioactivity data across quinazolinone derivatives?

Q. How does the introduction of electron-withdrawing groups alter antifungal potency?

Bromine or chlorine substituents at the 6- and 8-positions reduce sclerotia formation in R. solani by 57–65%, likely via interference with fungal cell wall biosynthesis .

Q. What mechanistic insights explain the role of quinazolinones in PqsR-mediated virulence inhibition?

Derivatives like 6-chloro-3((2-hexylthiazol-4-yl)methyl)quinazolin-4(3H)-one bind the ligand-binding domain of PqsR (crystallography PDB 6YZ3), attenuating pyocyanin production in Pseudomonas aeruginosa .

Methodological Notes

- Synthetic Optimization : Compare microwave vs. conventional heating for time-yield tradeoffs .

- Bioactivity Profiling : Use parallel synthesis to screen substituent effects on antimicrobial/anti-inflammatory endpoints .

- Data Validation : Cross-reference spectral data with computational models (e.g., Gaussian NMR simulations) to resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.